molecular formula C10H11NO3 B3051614 4-(3-Nitrophenyl)butan-2-one CAS No. 3506-81-8

4-(3-Nitrophenyl)butan-2-one

Cat. No. B3051614
CAS RN: 3506-81-8
M. Wt: 193.2 g/mol
InChI Key: VYVUFYWGUYOWTO-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)butan-2-one is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 . It is also known as NBK .


Synthesis Analysis

The synthesis of 4-(3-Nitrophenyl)butan-2-one involves the use of p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline . The reaction is catalyzed by amino acids in water . The use of surfactants like cetyl trimethyl ammonium bromide (CTAB) helps to solubilize the substrate p-nitrobenzaldehyde (PNB) and perform the L-proline catalyzed aldol reaction in this aqueous micellar solution .


Molecular Structure Analysis

The InChI code for 4-(3-Nitrophenyl)butan-2-one is 1S/C10H11NO3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7H,5-6H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-(3-Nitrophenyl)butan-2-one is a solid at room temperature . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

Organic Synthesis and Aldol Reactions

4-(3-Nitrophenyl)butan-2-one serves as a versatile substrate in organic synthesis. Researchers have explored its use in aldol reactions, specifically catalyzed by amino acids in water. Traditionally, organic solvents like ethanol or tetrahydrofuran were necessary to dissolve organic aldehydes and promote the reaction. However, to minimize environmental impact, scientists aim to eliminate organic solvents. In this context, the compound has been studied in aqueous micellar media using L-proline as a catalyst .

Green Solvent Applications

Due to its water solubility, 4-(3-Nitrophenyl)butan-2-one is an attractive candidate for green solvent systems. Researchers have investigated its use in reactions without relying on organic solvents. By employing surfactants (such as cetyl trimethyl ammonium bromide, CTAB), they create micellar solutions that facilitate reactions in water, reducing the need for harmful organic solvents .

Anti-HIV Activity

While not widely explored, derivatives of 4-(3-Nitrophenyl)butan-2-one have shown promise in biological studies. For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity against HIV-1 and HIV-2 strains. These investigations highlight the compound’s potential in antiviral research .

Functionalized α-Amino Acid Synthesis

Researchers have explored highly enantioselective routes to functionalized α-amino acids using 4-(3-Nitrophenyl)butan-2-one as a precursor. These synthetic pathways provide access to valuable building blocks for drug discovery and peptide synthesis. The compound’s reactivity and stereochemistry make it an interesting starting material .

Safety and Hazards

The compound is classified as hazardous. It has a GHS07 pictogram and a signal word "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

4-(3-nitrophenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVUFYWGUYOWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293715
Record name 4-(3-nitrophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitrophenyl)butan-2-one

CAS RN

3506-81-8
Record name NSC91711
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-nitrophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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